![molecular formula C23H24N4O3S2 B2468311 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide CAS No. 865592-57-0](/img/structure/B2468311.png)
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide” are not available, quinoline and its analogues have been synthesized using various protocols . These include classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of quinoline .Scientific Research Applications
- Quinoline serves as a vital scaffold for lead compounds in drug development. Researchers explore its derivatives to design novel drugs with therapeutic potential .
- Quinoline finds use in industrial processes, including synthetic organic chemistry. Its versatile structure allows for functionalization and modification .
- Various quinoline derivatives exhibit potential biological effects. These include antitumor, antimicrobial, and anti-inflammatory properties .
- Quinoline derivatives have been evaluated for their anticancer activity. For instance, 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were tested against c-Met kinase and cancer cell lines .
- Some quinoline-based compounds demonstrate neuroprotective effects. Researchers explore their potential in treating neurodegenerative diseases .
Medicinal Chemistry and Drug Discovery
Industrial Applications
Biological Activities
Cancer Research
Neuroscience and Neuroprotection
properties
IUPAC Name |
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-3-13-27(14-4-2)32(29,30)17-10-12-19-21(15-17)31-23(25-19)26-22(28)20-11-9-16-7-5-6-8-18(16)24-20/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYPINCSSXNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide |
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